molecular formula C21H24N2O6S B12204771 Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate

Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate

Cat. No.: B12204771
M. Wt: 432.5 g/mol
InChI Key: DXFNPKMJZXKAQB-UHFFFAOYSA-N
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Description

Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate is a complex organic compound with the molecular formula C21H24N2O6S and a molecular weight of 432.49 g/mol . This compound is characterized by its unique structure, which includes a benzoate group, a prolyl group, and an ethoxyphenylsulfonyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with proline to form an intermediate, which is then reacted with methyl 4-aminobenzoate under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate is unique due to its specific ethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 4-[[1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C21H24N2O6S/c1-3-29-17-10-12-18(13-11-17)30(26,27)23-14-4-5-19(23)20(24)22-16-8-6-15(7-9-16)21(25)28-2/h6-13,19H,3-5,14H2,1-2H3,(H,22,24)

InChI Key

DXFNPKMJZXKAQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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